molecular formula C17H17BFNO4 B7430949 {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid

{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid

Cat. No.: B7430949
M. Wt: 329.1 g/mol
InChI Key: GKXDJPSSOPOQCY-UHFFFAOYSA-N
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Description

{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is a boronic acid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with an acetyl and dimethylphenyl carbamoyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[(4-acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BFNO4/c1-9-6-13(7-10(2)16(9)11(3)21)20-17(22)14-8-12(18(23)24)4-5-15(14)19/h4-8,23-24H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXDJPSSOPOQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C(=C2)C)C(=O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenylboronic acid intermediate. This can be achieved through the reaction of 4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Carbamoyl Group: The next step involves the introduction of the carbamoyl group. This can be done by reacting the fluorophenylboronic acid with 4-acetyl-3,5-dimethylphenyl isocyanate under controlled conditions.

    Final Product Formation: The final step is the purification of the product, which may involve recrystallization or chromatography techniques to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Biology

In biological research, this compound can be used to study enzyme inhibition. Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

Medicine

In medicine, boronic acid derivatives have been explored for their potential as therapeutic agents. They can act as enzyme inhibitors, and some boronic acid-containing compounds have shown promise in the treatment of diseases such as cancer and diabetes.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to enzyme inhibition. The fluorine atom on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

Compared to similar compounds, {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is unique due to the presence of the acetyl and dimethylphenyl carbamoyl groups. These functional groups impart distinct chemical properties, such as increased steric hindrance and electronic effects, which can influence the compound’s reactivity and interactions with molecular targets.

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